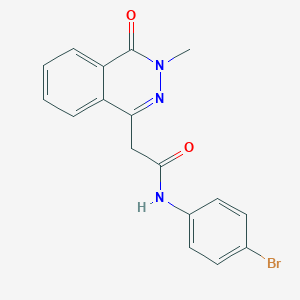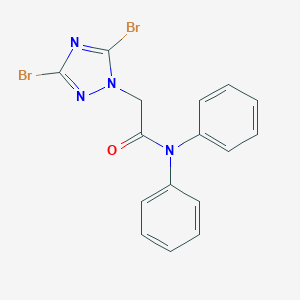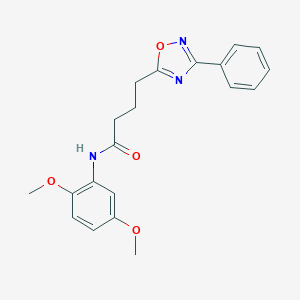
N-(4-bromophenyl)-2-(3-methyl-4-oxo-phthalazin-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromophenyl)-2-(3-methyl-4-oxo-phthalazin-1-yl)acetamide is a chemical compound that belongs to the phthalazinone family. It is also known as BPTI or BPTI acetamide. This compound has gained significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.
Wirkmechanismus
The mechanism of action of N-(4-bromophenyl)-2-(3-methyl-4-oxo-phthalazin-1-yl)acetamide involves the inhibition of proteinase inhibitors. Specifically, it binds to the active site of the inhibitor, preventing it from interacting with its target protein. This leads to the inhibition of the inhibitor's activity, which can have therapeutic implications in various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-bromophenyl)-2-(3-methyl-4-oxo-phthalazin-1-yl)acetamide have been studied in vitro and in vivo. In vitro studies have shown that the compound can inhibit the activity of various proteinase inhibitors, including trypsin, chymotrypsin, and elastase. In vivo studies have demonstrated that the compound can reduce inflammation and tumor growth in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(4-bromophenyl)-2-(3-methyl-4-oxo-phthalazin-1-yl)acetamide in lab experiments include its high purity, stability, and ease of synthesis. The compound is also relatively inexpensive compared to other inhibitors. However, the limitations include its low solubility in aqueous solutions, which can limit its use in certain assays.
Zukünftige Richtungen
There are several future directions for research on N-(4-bromophenyl)-2-(3-methyl-4-oxo-phthalazin-1-yl)acetamide. One potential direction is to investigate its potential as a therapeutic agent for various diseases, including cancer and inflammation. Another direction is to optimize the synthesis method to improve yield and purity. Additionally, the compound's interactions with other proteins and enzymes could be explored to identify new targets for drug discovery.
Synthesemethoden
The synthesis of N-(4-bromophenyl)-2-(3-methyl-4-oxo-phthalazin-1-yl)acetamide involves the reaction of 4-bromoaniline with 3-methylphthalic anhydride in the presence of a catalyst and solvent. The resulting intermediate is then treated with acetic anhydride to obtain the final product. This method has been optimized to achieve high yields and purity.
Wissenschaftliche Forschungsanwendungen
N-(4-bromophenyl)-2-(3-methyl-4-oxo-phthalazin-1-yl)acetamide has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been evaluated as an inhibitor of proteinase inhibitors, which are involved in various diseases, including cancer and inflammation. The compound has also been investigated for its potential antiviral and antibacterial activities.
Eigenschaften
Produktname |
N-(4-bromophenyl)-2-(3-methyl-4-oxo-phthalazin-1-yl)acetamide |
|---|---|
Molekularformel |
C17H14BrN3O2 |
Molekulargewicht |
372.2 g/mol |
IUPAC-Name |
N-(4-bromophenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide |
InChI |
InChI=1S/C17H14BrN3O2/c1-21-17(23)14-5-3-2-4-13(14)15(20-21)10-16(22)19-12-8-6-11(18)7-9-12/h2-9H,10H2,1H3,(H,19,22) |
InChI-Schlüssel |
BGFHNOQFTJLVRK-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=CC=C(C=C3)Br |
Kanonische SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-N-(2-pyridinyl)acetamide](/img/structure/B277489.png)
![N-(3-cyano-4,5-dimethyl-2-furyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide](/img/structure/B277490.png)
![4-methyl-1-[(5-phenyl-1H-tetraazol-1-yl)acetyl]piperidine](/img/structure/B277491.png)
![2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B277495.png)

![3-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B277499.png)




![4-{[4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoyl]amino}benzoic acid](/img/structure/B277509.png)


